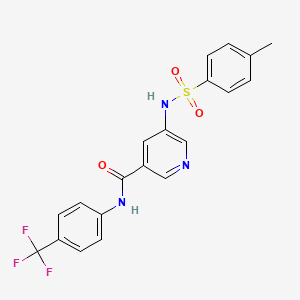

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide”, also known as MTSN, is a synthetic compound that has attracted significant interest in the scientific community. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives, including MTSN, has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

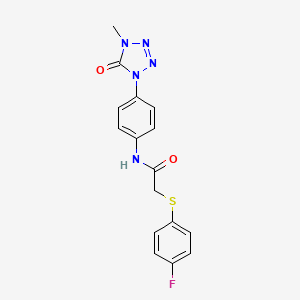

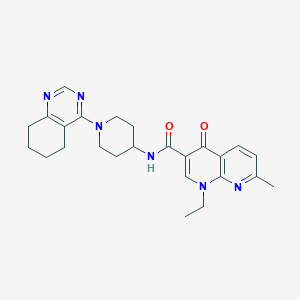

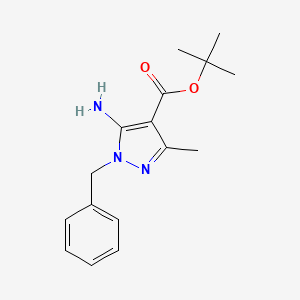

Molecular Structure Analysis

The molecular formula of MTSN is C20H16F3N3O3S, and its molecular weight is 435.42. The exact molecular structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-(4-Methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide and its derivatives have been explored for their antiprotozoal activity. The synthesis process involves selective bromination and Suzuki coupling, leading to compounds with significant in vitro activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, with some achieving curative outcomes in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).

Hydrogen Bonding and NLO Properties

Research into hydrogen-bonded complexes of nicotinamide derivatives has revealed insights into their structural properties and potential nonlinear optical (NLO) applications. Studies of complexes formed with 5-sulfosalicylic acid demonstrated efficient second harmonic frequency generation, indicating potential applications in NLO devices (Bryndal et al., 2014).

Corrosion Inhibition

Nicotinamide derivatives have been synthesized and studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies found that such derivatives act as mixed-type corrosion inhibitors and adhere to the Langmuir isotherm model, suggesting their effectiveness in protecting against corrosion in acidic environments (Chakravarthy et al., 2014).

Metabolism in Higher Plants

Investigations into the metabolic fate of nicotinamide in higher plants have shown its conversion into nicotinic acid and further into nicotinamide adenine dinucleotide, along with other metabolites like trigonelline and nicotinic acid 1N-glucoside. This study illustrates the diverse metabolic pathways nicotinamide undergoes in plants, contributing to our understanding of plant biochemistry and potential agricultural applications (Matsui et al., 2007).

Novel Sulfonated Nanofiltration Membranes

Research into sulfonated thin-film composite nanofiltration membranes for dye treatment applications has led to the development of membranes with improved water flux. By incorporating sulfonated aromatic diamine monomers, these membranes demonstrate enhanced hydrophilicity and dye rejection capabilities, highlighting potential environmental and industrial applications in water purification and dye effluent treatment (Liu et al., 2012).

Future Directions

The future directions of research on MTSN and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name |

5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLYYBQJSHJKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)

![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)